molecular formula C18H21NO3 B590416 N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine CAS No. 1566571-78-5

N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine

Cat. No.: B590416
CAS No.: 1566571-78-5
M. Wt: 299.37
InChI Key: QPVMUPLRZMIWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 25H-NBOMe imine analog is a derivative of the phenethylamine hallucinogen 25H-NBOMe . It differs from 25H-NBOMe by having a double bond linking the N-(2-methoxybenzyl) group to 25H . The properties of this compound have not been evaluated . This product is intended for research and forensic applications .


Molecular Structure Analysis

The molecular formula of 25H-NBOMe imine analog is C18H21NO3 . Its formal name is (E)-2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzylidene)ethanamine . The compound has a formula weight of 299.4 . The SMILES representation is COC1=C(CC/N=C/C2=C(OC)C=CC=C2)C=C(OC)C=C1 . The InChI code is InChI=1S/C18H21NO3/c1-20-16-8-9-18(22-3)14(12-16)10-11-19-13-15-6-4-5-7-17(15)21-2/h4-9,12-13H,10-11H2,1-3H3/b19-13+ .


Physical and Chemical Properties Analysis

The 25H-NBOMe imine analog is a solution in methyl acetate . It has solubility in DMF (11 mg/ml), DMSO (5 mg/ml), and Ethanol (14 mg/ml) . It has a λmax of 203, 251, 300 nm .

Scientific Research Applications

  • NBOMe Class Drugs Evaluation : The NBOMe class, including 25H-NBOMe, is known for intense hallucinations due to its role as potent serotonin (5-HT2A) receptor agonists. A study developed a sensitive method for the quantification of these compounds in biological specimens, highlighting their low concentration in postmortem cases and the necessity for accurate detection methods (Johnson et al., 2014).

  • Electrochemical Analysis of 25H-NBOMe : An electrochemical method using Square Wave Voltammetry was explored for detecting 25H-NBOMe in blotter samples, a common form for NBOMe drug consumption. This study demonstrated the potential of this method for forensic applications (Oiye et al., 2017).

  • Prevalence and Toxicity of NBOMe Drugs : Research into the epidemiology of NBOMe drugs, including 25H-NBOMe, highlighted their emergence as novel psychoactive substances. The study reviewed the prevalence, patterns of use, and acute toxicity associated with these compounds (Wood et al., 2015).

  • Differentiation of 25H-NBOMe Isomers : A study focused on differentiating between positional isomers of 25H-NBOMe using chromatography-mass spectrometry. It emphasized the importance of accurate identification for potential pharmaceutical testing, as some isomers may not exhibit psychoactive effects (Kupriyanova et al., 2020).

  • Analysis on Blotter Paper : A study on the analysis of 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe on blotter paper found minute amounts of 25H-NBOMe among other derivatives. This research is significant for forensic toxicology, emphasizing the complexity of detecting these drugs in common forms of distribution (Poklis et al., 2015).

  • Liquid Chromatography for Hallucinogenic NBOMe Drugs : A study developed a high-performance liquid chromatography method for identifying and quantifying several NBOMe drugs, including 25H-NBOMe, in human urine. This method addressed the need for rapid detection in response to an outbreak of NBOMe abuse (Poklis et al., 2014).

Safety and Hazards

The 25H-NBOMe imine analog is not for human or veterinary use . It is associated with life-threatening toxicity and death . Studies on NBOMe family of compounds demonstrated that the substance exhibits neurotoxic and cardiotoxic activity .

Future Directions

Given the limited documentation of NBOMe consumption, the long-term effects of the substance remain unknown . The use of these substances is likely to pose a threat to public health because they elicit effects similar to those of known psychoactive substances with similar chemical structures . Therefore, more research is needed to understand the properties and effects of 25H-NBOMe imine analog.

Mechanism of Action

Target of Action

The primary target of N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine, also known as 25H-NBOMe imine analog, is the serotonin 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is primarily found in the central and peripheral nervous system and is thought to play a key role in the neurotransmission of serotonin.

Mode of Action

The 25H-NBOMe imine analog acts as a potent agonist for the 5-HT2A receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the 25H-NBOMe imine analog binds to the 5-HT2A receptor, mimicking the action of serotonin, which leads to an increase in the neurotransmission of serotonin.

Biochemical Pathways

The activation of the 5-HT2A receptor by the 25H-NBOMe imine analog triggers a cascade of biochemical reactions. These include the activation of the phospholipase C (PLC) pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These secondary messengers further activate protein kinase C (PKC), leading to a range of downstream effects that contribute to the compound’s hallucinogenic properties .

Pharmacokinetics

Similar compounds in the nbome family are known to be metabolized by cytochrome p450 enzymes, specifically cyp2c9 and cyp3a4 . These enzymes are involved in the initial metabolic steps, suggesting potential drug-drug interactions in certain constellations .

Result of Action

The activation of the 5-HT2A receptor by the 25H-NBOMe imine analog leads to a range of effects at the molecular and cellular level. These include increased neurotransmission of serotonin, activation of various intracellular pathways, and changes in cellular activity. The overall effect of these changes is a potent hallucinogenic effect . Case reports describe various toxic effects of 25I-NBOMe usage including tachycardia, hypertension, hallucinations, rhabdomyolysis, acute kidney injury, and death .

Properties

IUPAC Name

N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-20-16-8-9-18(22-3)14(12-16)10-11-19-13-15-6-4-5-7-17(15)21-2/h4-9,12-13H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVMUPLRZMIWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCN=CC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043126
Record name N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566571-78-5
Record name N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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